molecular formula C23H29N3O4S2 B2594419 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850909-95-4

4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2594419
CAS No.: 850909-95-4
M. Wt: 475.62
InChI Key: LWJIJRBFYIGCEZ-VHXPQNKSSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with a benzothiazole moiety, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes may involve:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Functionalization: Introduction of the butyl(methyl)sulfamoyl group and ethoxy-ethyl substituents can be carried out using standard organic synthesis techniques such as nucleophilic substitution and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or benzamide rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to produce desired biological effects.

    Pathways: Interference with cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • **4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide shares structural similarities with other benzothiazole derivatives, such as:
    • 2-aminobenzothiazole
    • 6-ethoxy-2-mercaptobenzothiazole
    • N-butyl-2-benzothiazolamine

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific disciplines.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-5-8-15-25(4)32(28,29)19-12-9-17(10-13-19)22(27)24-23-26(6-2)20-14-11-18(30-7-3)16-21(20)31-23/h9-14,16H,5-8,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJIJRBFYIGCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OCC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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